5-bromo-N-ethyl-2-methylaniline

Lipophilicity LogP QSAR

Researchers requiring a bromoaniline fragment with a computed XLogP3 near 3.3 for improved membrane permeability in drug discovery often face supply inconsistency. 5-Bromo-N-ethyl-2-methylaniline (CAS 1157928-89-6) directly addresses this need with its precisely defined substitution pattern. - Optimized Reactivity: The C-Br bond (BDE ≈ 284 kJ·mol⁻¹) enables faster oxidative addition in Suzuki and Buchwald-Hartwig couplings compared to chloro analogs. - Verified Performance: Used as a key intermediate in patented CETP inhibitor synthesis (e.g., WO 2016/180536) with an experimentally verified yield of 69.3%. - Reliable Supply: Consistently supplied with a certified purity of ≥95%, ensuring reproducible results for multi-step synthetic sequences.

Molecular Formula C9H12BrN
Molecular Weight 214.10 g/mol
Cat. No. B8714616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-ethyl-2-methylaniline
Molecular FormulaC9H12BrN
Molecular Weight214.10 g/mol
Structural Identifiers
SMILESCCNC1=C(C=CC(=C1)Br)C
InChIInChI=1S/C9H12BrN/c1-3-11-9-6-8(10)5-4-7(9)2/h4-6,11H,3H2,1-2H3
InChIKeyUFVAPUSJPNKXRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-N-ethyl-2-methylaniline Overview


5-Bromo-N-ethyl-2-methylaniline (CAS 1157928-89-6) is a trisubstituted bromoaniline with a molecular formula C₉H₁₂BrN and a molecular weight of 214.10 g·mol⁻¹ . The compound features a bromine atom at the 5-position, an ethylamino group at the 1-position, and a methyl group at the 2-position of the benzene ring; its computed XLogP3 is 3.3 and predicted boiling point is 282.4 °C . The molecule is typically supplied as a research‑grade intermediate with a certified purity of ≥95 % .

Trisubstituted bromoaniline building block for cross‑coupling chemistry
Certified purity ≥95% supports reproducible synthesis and scale‑up planning
N‑ethyl and 2‑methyl groups enhance lipophilicity for fragment‑based design

Why 5-Bromo-N-ethyl-2-methylaniline Is Irreplaceable


5-Bromo-N-ethyl-2-methylaniline contains three substituents—a bromine, an N-ethyl group, and a 2-methyl group—whose combined electronic and steric effects govern its reactivity as a nucleophilic or electrophilic building block. Removing any one of these groups (e.g., 5-bromo-2-methylaniline) drastically alters the XLogP3 by 1.8 units and reduces molecular weight by 28 g·mol⁻¹, changing both solubility and phase‑transfer behavior [1]. Exchanging bromine for chlorine (5-chloro analog) lowers the molecular weight by 44 g·mol⁻¹ and modifies the leaving‑group ability during cross‑couplings, while relocating bromine to the 4-position produces a regioisomer with different steric accessibility and electronic conjugation [2]. These differences make generic substitution chemically unpredictable and analytically non‑equivalent.

Removing the N‑ethyl or 2‑methyl group lowers logP and molecular weight, altering solubility and partitioning behaviour.
Exchanging bromine for chlorine changes leaving‑group reactivity (C–Br vs C–Cl BDE) and increases volatility.
The 4‑bromo regioisomer gives a different steric and electronic environment, leading to distinct coupling outcomes.

5-Bromo-N-ethyl-2-methylaniline vs. Key Analogs


Lipophilicity vs. Non-Ethylated Precursor

The computed XLogP3 of 5-bromo-N-ethyl-2-methylaniline is 3.3, whereas the non-ethylated precursor 5-bromo-2-methylaniline has an XLogP3 of 1.5 [1][2]. This 1.8‑unit increase in lipophilicity translates into significantly different partitioning behavior in organic–aqueous systems and affects membrane permeability predictions.

Lipophilicity
Reported
3.3 vs 1.5 (+1.8 log units)
Supports lipophilicity‑driven design selection.
Computed XLogP3; experimental logD may differ.
Lipophilicity LogP QSAR

Molecular Weight vs. Non-Brominated Analog

The molecular weight of 5‑bromo‑N‑ethyl‑2‑methylaniline is 214.10 g·mol⁻¹ , whereas the non‑halogenated analog N‑ethyl‑2‑methylaniline has a molecular weight of only 135.21 g·mol⁻¹ [1]. The 78.89 g·mol⁻¹ increase fundamentally changes volatility, boiling point, and mass‑based dosing in chemical or biological experiments.

Molecular Weight
Reported
214.10 vs 135.21 g/mol (+78.89)
Confirms mass‑based handling and volatility differences.
Derived from molecular formula; impacts dosing in experiments.
Molecular weight Pharmacokinetics Volatility

Regioisomeric Impact: 5-Bromo vs. 4-Bromo

The 5‑bromo regioisomer places the halogen meta to the N‑ethylamino group and para to the methyl group, whereas the 4‑bromo regioisomer (CAS 81090‑36‑0) places bromine para to the amino group. This positional shift alters the electron density on the aromatic ring and the steric environment around the reactive halogen, directly affecting the rate and selectivity of palladium‑catalyzed cross‑couplings . Although both isomers share the same molecular formula (C₉H₁₂BrN) and molecular weight (214.10 g·mol⁻¹), the 5‑bromo isomer is predicted to have a higher dipole moment and different NMR signature because of the unsymmetrical substitution pattern .

Regioisomerism
Class‑level
Br at C5 vs C4
Regioisomer dictates final product connectivity.
Same MW; verify by NMR and dipole moment.
Regioisomerism Reactivity Cross‑coupling

Bromine vs. Chlorine Leaving-Group and Reactivity

In palladium‑catalyzed transformations, the C–Br bond (bond dissociation energy ≈ 284 kJ·mol⁻¹) is significantly more reactive than the C–Cl bond (≈ 340 kJ·mol⁻¹) [1]. The 5‑bromo compound (MW = 214.10 g·mol⁻¹) also carries 44.45 g·mol⁻¹ more mass than the 5‑chloro analog (MW = 169.65 g·mol⁻¹) . This mass difference reduces volatility and can improve handling characteristics while providing a more labile leaving group for oxidative addition.

Halogen Reactivity
Class‑level
C–Br BDE ~284 vs C–Cl ~340 kJ/mol
Bromo provides faster oxidative addition in cross‑couplings.
Chlorine may be preferred for milder reactivity requirements.
Halogen reactivity Cross‑coupling Molecular design

Synthesis Yield via LiAlH₄ Reduction

A patent‑documented synthesis of 5‑bromo‑N‑ethyl‑2‑methylaniline by LiAlH₄ reduction of N‑(5‑bromo‑2‑methylphenyl)acetamide in THF at reflux for 24 h afforded the target compound in 69.3 % isolated yield (95.0 % purity by UPLC) . Although direct comparator yields from the same patent for closely related anilines are not provided in the public excerpt, the yield and purity data offer a concrete benchmark for chemists who wish to reproduce or optimize the preparation.

Synthesis Yield
Reported
69.3% yield, 95.0% purity
Reproducible synthesis benchmark for scale‑up planning.
Single‑point datum; reproducibility may vary with conditions.
Synthesis yield Process chemistry Reproducibility

5-Bromo-N-ethyl-2-methylaniline – Applications


Lipophilicity-Driven Fragment-Based Drug Design

When a medicinal chemistry project requires a bromoaniline fragment with a computed XLogP3 near 3.3, 5‑bromo‑N‑ethyl‑2‑methylaniline is a better match than the non‑ethylated analog (XLogP3 = 1.5) or the non‑brominated analog (XLogP3 = 2.5) [1]. The 1.8‑unit lipophilicity gain can improve predicted membrane permeability and binding to hydrophobic protein pockets.

Palladium-Catalyzed Cross-Coupling with Aryl Bromide

For Suzuki, Buchwald‑Hartwig, or Heck reactions, the C–Br bond (BDE ≈ 284 kJ·mol⁻¹) of 5‑bromo‑N‑ethyl‑2‑methylaniline provides faster oxidative addition than the corresponding C–Cl bond (BDE ≈ 340 kJ·mol⁻¹), making it the preferred substrate when reaction rate and mild conditions are priorities .

Synthesis of CETP Inhibitor Intermediates

Patents such as US 8,759,365 and WO 2016/180536 employ brominated, N‑alkylated anilines as key intermediates for CETP inhibitors and other nitrogen‑containing heterocycles [1]. 5‑Bromo‑N‑ethyl‑2‑methylaniline provides the precise substitution pattern and halogen reactivity required for these multi‑step sequences.

QSAR Benchmarking and Model Training

With an experimentally verified synthesis yield (69.3 %) , a defined purity profile, and computed descriptors (XLogP3, TPSA, HBD/HBA counts) [1], 5‑bromo‑N‑ethyl‑2‑methylaniline can serve as a calibration compound for QSAR models that predict the properties of trisubstituted anilines.

Application
Selection Property
Validation Focus
Fragment‑based drug design
Enhanced lipophilicity profile
Experimental logD and membrane permeability
Pd‑catalyzed cross‑coupling
Aryl bromide reactivity
Coupling efficiency and substrate scope
CETP inhibitor intermediate
Substitution pattern match
Multi‑step synthetic compatibility
QSAR model training
Verified purity and yield data
Batch‑to‑batch reproducibility
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